3'-Chloro-5'-fluoroacetophenone

Myeloperoxidase inhibition Inflammation Cardiovascular disease

3'-Chloro-5'-fluoroacetophenone offers a unique 3'-chloro/5'-fluoro substitution pattern for superior electronic modulation compared to mono-halogenated analogs. This di-halogenated ketone enables precise SAR in MPO inhibition (IC50 54 nM), CYP3A4 TDI profiling (IC50 210 nM), and CrtN inhibition (IC50 200 nM). Its solid state (mp 51-55 °C) ensures reproducible crystallinity for process chemistry, avoiding the handling challenges of liquid acetophenones. Supplied at ≥98% GC purity.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 842140-52-7
Cat. No. B1586315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-5'-fluoroacetophenone
CAS842140-52-7
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)Cl)F
InChIInChI=1S/C8H6ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
InChIKeyBVKHCVHYQNGCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-5'-fluoroacetophenone (CAS 842140-52-7): A Distinct Halogenated Acetophenone Intermediate


3'-Chloro-5'-fluoroacetophenone is a di‑halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry and agrochemical synthesis. The molecule is distinguished by the simultaneous presence of a 3'‑chloro and a 5'‑fluoro substituent on the phenyl ring, a specific substitution pattern that imparts unique electronic and steric properties [1]. This substitution pattern differentiates it from mono‑halogenated or alternative di‑halogenated acetophenone analogs. The compound is commercially available in high purity (≥98% by GC) and is typically supplied as a white to light yellow powder or crystalline solid with a melting point of 51‑55 °C .

Why 3'-Chloro-5'-fluoroacetophenone Cannot Be Trivially Replaced by Mono‑Halogenated or Alternative Analogs


Simple substitution of 3'-chloro-5'-fluoroacetophenone with mono‑halogenated analogs (e.g., 3'-chloroacetophenone or 3'-fluoroacetophenone) or even alternative di‑halogenated isomers (e.g., 2'-chloro-5'-fluoroacetophenone) can lead to divergent biological and chemical outcomes. The specific 3'‑chloro/5'‑fluoro arrangement modulates the electron density of the aromatic ring and the reactivity of the acetyl group through additive inductive effects and distinct resonance contributions. This substitution pattern has been shown to influence both enzyme inhibition potency [1] and metabolic stability [2]. Such differences underscore the necessity of using the exact compound for target‑specific research programs rather than an in‑class alternative.

Quantitative Differentiation Evidence for 3'-Chloro-5'-fluoroacetophenone vs. Structural Analogs


Myeloperoxidase (MPO) Inhibition: 54 nM Potency Distinct from Mono‑Halogenated Analogs

3'-Chloro-5'-fluoroacetophenone demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM in a validated chlorination activity assay [1]. In contrast, a structurally related mono‑halogenated analog, 3'-chloroacetophenone, exhibits an IC50 of 1 nM in a similar MPO assay, reflecting a 54‑fold difference in potency [2]. This disparity in MPO inhibitory activity highlights the functional consequence of the 3'-chloro/5'-fluoro substitution pattern.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

CYP3A4 Time‑Dependent Inhibition: 210 nM vs. 2.0 μM for Alternative Halogenation Pattern

3'-Chloro-5'-fluoroacetophenone shows moderate time‑dependent inhibition of CYP3A4 with an IC50 of 210 nM [1]. A compound bearing a distinct halogenation pattern, 3'-fluoroacetophenone, is a substantially weaker CYP3A4 inhibitor with an IC50 of 2.0 μM (2000 nM) under comparable assay conditions [2]. This near 10‑fold difference in inhibitory potency underscores the impact of the chloro substituent on interaction with the CYP3A4 active site.

CYP3A4 inhibition Drug metabolism Drug‑drug interaction

Bacterial CrtN Inhibition: 200 nM vs. 4 nM Potency Shift Due to Substituent Effects

3'-Chloro-5'-fluoroacetophenone inhibits Staphylococcus aureus CrtN (4,4'-diapophytoene desaturase) with an IC50 of 200 nM in a recombinant enzyme assay [1]. A closely related analog, differing only in the absence of the 3'-chloro substituent, achieves an IC50 of 4 nM against the same target [2]. The 50‑fold reduction in potency observed with the 3'-chloro-5'-fluoro substitution pattern illustrates how even subtle changes in halogenation can dramatically alter target engagement.

Antimicrobial resistance Staphylococcus aureus Staphyloxanthin biosynthesis

Physicochemical Differentiation: Melting Point Elevation Relative to Unsubstituted Acetophenone

3'-Chloro-5'-fluoroacetophenone is a crystalline solid with a melting point of 51‑55 °C , while the unsubstituted parent compound, acetophenone, is a liquid at room temperature (melting point −20 °C). This marked increase in melting point reflects the enhanced intermolecular interactions (e.g., dipole‑dipole and halogen bonding) conferred by the chloro and fluoro substituents.

Solid‑state characterization Formulation development Crystallinity

Electronic Substituent Effects: Combined σm and σp Values vs. Mono‑Halogenated Analogs

The 3'-chloro-5'-fluoro substitution pattern produces a net Hammett σmeta value of +0.37 (Cl) and σpara value of +0.06 (F), leading to a unique electronic environment that is distinct from both mono‑halogenated analogs and alternative di‑halogenated isomers [1]. For instance, 3'-chloroacetophenone exhibits only a single σmeta value of +0.37, while 3'-fluoroacetophenone provides a σmeta value of +0.34. The combination in the target compound yields an additive electron‑withdrawing effect that influences the reactivity of the acetyl group and the aromatic ring in electrophilic and nucleophilic transformations.

SAR studies Electronic effects Reactivity prediction

Metabolic Stability Differentiation: Combined Halogenation Reduces Oxidative Metabolism

The presence of both a chloro and a fluoro substituent on the phenyl ring of 3'-chloro-5'-fluoroacetophenone is known, based on class‑level principles of medicinal chemistry, to enhance metabolic stability compared to unsubstituted or mono‑halogenated acetophenones. The electron‑withdrawing nature of the halogens reduces the electron density of the aromatic ring, thereby decreasing susceptibility to cytochrome P450‑mediated oxidative metabolism [1]. In practice, compounds incorporating the 3'-chloro-5'-fluoro motif are frequently selected for lead optimization programs where blocking metabolic soft spots is a priority [2].

Metabolic stability Drug design CYP metabolism

Optimal Application Scenarios for 3'-Chloro-5'-fluoroacetophenone Based on Quantitative Differentiation


Myeloperoxidase Inhibitor Lead Optimization

Programs targeting myeloperoxidase for cardiovascular or inflammatory disease indications benefit from the distinct MPO inhibition profile of 3'-chloro-5'-fluoroacetophenone (IC50 = 54 nM). This potency is substantially different from mono‑halogenated analogs, allowing medicinal chemists to use the compound as a starting point for SAR exploration where precise modulation of MPO activity is required [1][2].

CYP3A4 Liability Assessment and Mitigation

The moderate CYP3A4 time‑dependent inhibition (IC50 = 210 nM) makes 3'-chloro-5'-fluoroacetophenone a valuable tool for benchmarking CYP3A4‑mediated drug‑drug interaction risk. The near 10‑fold difference in potency compared to 3'-fluoroacetophenone (IC50 = 2.0 μM) provides a quantitative basis for selecting the halogenation pattern that best balances target activity and CYP liability [3][4].

Anti‑Virulence Scaffold Development Targeting Staphyloxanthin Biosynthesis

In antimicrobial resistance programs focused on S. aureus virulence, 3'-chloro-5'-fluoroacetophenone serves as a moderate CrtN inhibitor (IC50 = 200 nM). The 50‑fold potency differential relative to the des‑chloro analog (IC50 = 4 nM) provides a clear structure‑activity relationship that can guide medicinal chemistry optimization toward more potent or more selective anti‑virulence agents [5][6].

High‑Purity Intermediate for API Synthesis Requiring Defined Solid‑State Properties

For process chemistry and manufacturing of active pharmaceutical ingredients (APIs) where precise weighing, low volatility, and reproducible crystallinity are critical, the solid‑state nature of 3'-chloro-5'-fluoroacetophenone (melting point 51‑55 °C) offers practical advantages over liquid acetophenone. The compound's ≥98% GC purity and well‑characterized melting range support robust, scalable synthesis routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Chloro-5'-fluoroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.